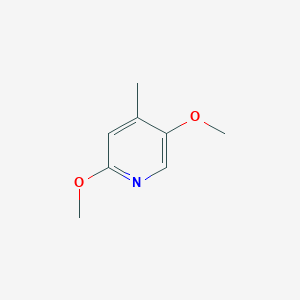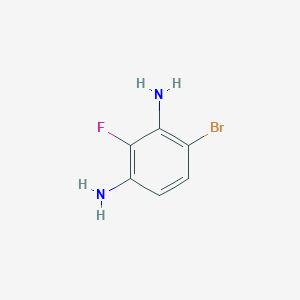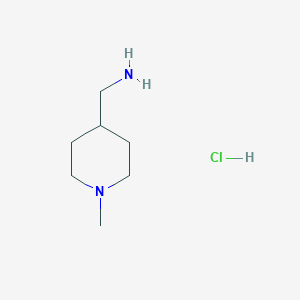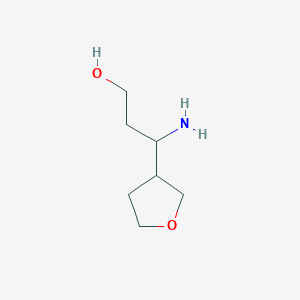
(5-(Aminomethyl)pyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Aminomethyl)pyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a hydroxymethyl group on the pyrrolidine ring provides unique chemical properties that can be exploited in various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino alcohol, the pyrrolidine ring can be formed through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available starting materials and efficient catalytic processes to minimize costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Aminomethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Aminomethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrrolidine ring have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (5-(Aminomethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pyrrolidine ring’s unique three-dimensional structure allows for specific binding to target sites, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A similar compound with a ketone group instead of the hydroxymethyl group.
Pyrrolidine-2,5-dione: Contains two carbonyl groups, providing different reactivity and biological activity.
Uniqueness
(5-(Aminomethyl)pyrrolidin-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
[5-(aminomethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-9)8-5/h5-6,8-9H,1-4,7H2 |
Clé InChI |
PIBQXZJYPAMRBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)
![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12100234.png)

![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)
amine](/img/structure/B12100342.png)





![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
